molecular formula C16H16O2 B13792322 p-sec-Butylphenyl glycidylether

p-sec-Butylphenyl glycidylether

Cat. No.: B13792322
M. Wt: 240.30 g/mol
InChI Key: KADHVJOHAMUGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-sec-Butylphenyl glycidylether is an organic compound belonging to the class of glycidyl ethers. It is characterized by the presence of a glycidyl group attached to a phenyl ring, which is further substituted with a sec-butyl group. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-sec-Butylphenyl glycidylether typically involves the reaction of p-sec-butylphenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of a halohydrin intermediate, which is then dehydrochlorinated to form the glycidyl ether. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide and are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of advanced technologies and equipment ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

p-sec-Butylphenyl glycidylether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.

    Substitution: The glycidyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

p-sec-Butylphenyl glycidylether has a wide range of applications in scientific research, including:

    Chemistry: Used as a reactive diluent in epoxy resin formulations, improving the mechanical properties and reducing viscosity.

    Biology: Employed in the synthesis of bioactive molecules and as a cross-linking agent in biomaterials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties.

Mechanism of Action

The mechanism of action of p-sec-Butylphenyl glycidylether involves its ability to react with various nucleophiles, forming stable covalent bonds. This reactivity is attributed to the presence of the glycidyl group, which is highly electrophilic. The compound can interact with molecular targets such as proteins and nucleic acids, leading to cross-linking and modification of their structures and functions.

Comparison with Similar Compounds

Similar Compounds

  • p-tert-Butylphenyl glycidylether
  • n-Butyl glycidyl ether
  • Phenyl glycidyl ether

Uniqueness

p-sec-Butylphenyl glycidylether is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, such as p-tert-Butylphenyl glycidylether and n-Butyl glycidyl ether. Additionally, its specific structure allows for unique applications in various industrial and research settings.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-(4-butan-2-ylphenoxy)-7-oxabicyclo[4.1.0]hepta-1(6),2,4-triene

InChI

InChI=1S/C16H16O2/c1-3-11(2)12-7-9-13(10-8-12)17-14-5-4-6-15-16(14)18-15/h4-11H,3H2,1-2H3

InChI Key

KADHVJOHAMUGGR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2=CC=CC3=C2O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.